[2'-13C]uridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-OGBLAGJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Enrichment of 2 13c Uridine
Strategies for Site-Specific ¹³C-Labeling at the 2'-Position
The synthesis of [2'-¹³C]uridine requires precise chemical strategies to introduce the ¹³C isotope at the desired carbon atom of the ribose sugar before its condensation with the uracil (B121893) base.
Precursor Synthesis and Isotopic Incorporation
A key approach to synthesizing [2'-¹³C]uridine involves the preparation of a ribose precursor specifically labeled at the C-2 position. One documented method starts with the synthesis of D-[1-¹³C]arabinose. nih.govrsc.org This is achieved through a modified Kiliani-Fischer synthesis, which involves the condensation of K¹³CN with D-erythrose. nih.govrsc.org This reaction yields an epimeric mixture of D-[1-¹³C]ribose and D-[1-¹³C]arabinose. nih.govrsc.org
A crucial step in this pathway is the efficient separation of these two aldose epimers, which can be accomplished using ion-exchange chromatography with a Sm³⁺ resin. nih.govrsc.org Following separation, D-[1-¹³C]arabinose is converted to D-[2-¹³C]ribose. nih.govrsc.org This transformation is achieved through a chemical rearrangement facilitated by a Ni(II) diamine complex, formed from nickel chloride and N,N,N',N'-tetramethylethylenediamine (TEMED). nih.govrsc.orgrsc.org This sequence of reactions provides the specifically labeled ribose precursor necessary for the subsequent synthesis of [2'-¹³C]uridine.
Enzymatic and Chemo-Enzymatic Synthesis Routes
While chemical synthesis provides a direct route, enzymatic and chemo-enzymatic methods offer alternative and often highly efficient pathways for the synthesis of isotopically labeled nucleosides and nucleotides. nih.govnih.gov These methods can be particularly advantageous for their high specificity and yield. nih.gov
Analytical Verification of Isotopic Purity and Enrichment
Following synthesis, it is imperative to verify the precise location of the isotopic label and to quantify the level of enrichment. High-resolution mass spectrometry and quantitative nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.
High-Resolution Mass Spectrometry for Isotopologue Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic composition of a molecule. researchgate.netumb.edu It can distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. For [2'-¹³C]uridine, HRMS would confirm the incorporation of a single ¹³C atom by detecting the expected mass shift compared to unlabeled uridine (B1682114). The high resolving power of HRMS allows for the separation of the desired [2'-¹³C]uridine from any unlabeled (¹²C) uridine and from molecules with other isotopic compositions, ensuring the purity of the labeled compound. umb.edu For example, in studies of UTP isotopomers, HRMS has been used to validate the incorporation of ¹³C atoms from labeled glucose into the ribose ring. researchgate.net
Quantitative Nuclear Magnetic Resonance Spectroscopy for Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is not only a primary application for using [2'-¹³C]uridine but also a critical tool for its characterization. nih.govhmdb.cahmdb.camdpi.com ¹³C NMR spectroscopy directly detects the ¹³C nucleus, and the chemical shift of the signal provides definitive confirmation of the label's position. hmdb.cahmdb.caresearchgate.net For [2'-¹³C]uridine, a distinct signal in the ¹³C NMR spectrum corresponding to the 2'-carbon of the ribose ring would be observed.
Quantitative ¹³C NMR can be used to determine the isotopic enrichment level. mdpi.com By comparing the integral of the ¹³C signal at the 2'-position to the signals of naturally abundant ¹³C in the molecule or to an internal standard, the percentage of ¹³C incorporation can be accurately calculated. mdpi.com Furthermore, two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, can provide unambiguous assignment of the labeled carbon by identifying its attached proton. researchgate.netcore.ac.uknih.govnih.gov The analysis of ¹³C multiplets in 2D HSQC spectra of uridine derived from biomass hydrolysate has been used to confirm assignments by comparing them to pure standards. researchgate.net
Applications of 2 13c Uridine in Metabolic Flux Analysis
Tracing Pyrimidine (B1678525) Nucleotide Biosynthesis and Salvage Pathways
Pyrimidine nucleotides are essential for numerous cellular processes, including DNA and RNA synthesis. Cells can produce these vital molecules through two primary routes: the de novo synthesis pathway and the salvage pathway. [2'-13C]uridine is instrumental in distinguishing and quantifying the contributions of each pathway to the total pyrimidine nucleotide pool.
De Novo Pyrimidine Synthesis Pathway Interrogation
The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine. springermedizin.de While this compound is primarily a tool for tracing the salvage pathway, its use in conjunction with other labeled precursors, such as ¹⁵N-labeled glutamine, allows for a comprehensive analysis of both pathways simultaneously. researchgate.netnih.gov By comparing the isotopic enrichment in downstream metabolites from each labeled source, researchers can determine the relative activity of the de novo versus the salvage pathway under different cellular conditions.
Uridine (B1682114) Kinase and Uridine Phosphorylase Activity Profiling
The salvage pathway recycles pre-existing pyrimidines, such as uridine, to synthesize nucleotides. Two key enzymes in this pathway are uridine kinase (UCK) and uridine phosphorylase (UPP). Uridine kinase phosphorylates uridine to form uridine monophosphate (UMP), the first step in its incorporation into the nucleotide pool. ahajournals.orgnih.gov Conversely, uridine phosphorylase catalyzes the phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. biorxiv.orgacs.org
The balance between these two enzymatic activities is crucial for maintaining uridine homeostasis. nih.gov The use of this compound allows for the direct measurement of the flux through these competing enzymatic steps. By tracking the appearance of the ¹³C label in UMP and its downstream products, the activity of uridine kinase can be quantified. ahajournals.orgnih.gov Simultaneously, monitoring the fate of the labeled ribose moiety can provide insights into the activity of uridine phosphorylase. biorxiv.org For instance, studies have shown that in pancreatic cancer cells under glucose-deprived conditions, uridine phosphorylase 1 (UPP1) catabolizes uridine, shunting the ribose component into central carbon metabolism to support survival and proliferation. biorxiv.org
Dynamics of Uridine Triphosphate (UTP) Pool Formation
Uridine triphosphate (UTP) is a key pyrimidine nucleotide that serves as a precursor for RNA synthesis and is involved in various metabolic processes. nih.govcore.ac.uk The incorporation of this compound allows for the direct measurement of the rate of UTP synthesis from salvaged uridine. By monitoring the time-dependent enrichment of the ¹³C label in the UTP pool, researchers can determine the kinetics of its formation.
Studies have demonstrated that the salvage pathway can be a significant contributor to the UTP pool. For example, in HEK293T cells, approximately 50% of the UTP pool was found to be derived from the salvage pathway under specific conditions. researchgate.net This highlights the importance of the salvage pathway in maintaining the necessary supply of UTP for cellular functions. The dynamics of UTP pool formation can be influenced by various factors, including the availability of exogenous uridine and the activity of enzymes in the salvage pathway. researchgate.netnih.gov
Elucidating Ribonucleic Acid (RNA) Synthesis and Turnover Kinetics
The synthesis and degradation of RNA molecules are fundamental processes that govern gene expression. This compound serves as an invaluable tracer for quantifying these dynamic processes without the need for transcriptional inhibitors, which can have confounding effects on cellular physiology.
Quantitative Assessment of Total RNA Synthesis Rates
The method involves pulse-labeling cells with this compound for a defined period, followed by the isolation of total RNA. The isotopic enrichment of the RNA is then measured using techniques such as mass spectrometry. This allows for the calculation of the absolute rate of RNA synthesis. hawaii.edu
Measurement of Messenger RNA (mRNA) and Non-Coding RNA (ncRNA) Half-Lives
The stability of RNA molecules, often expressed as their half-life, is a critical determinant of their cellular abundance and functional impact. tandfonline.com Isotope labeling with compounds like this compound offers a non-invasive method to measure the decay rates of specific RNA transcripts.
In a typical pulse-chase experiment, cells are first pulsed with this compound to label newly synthesized RNA. The cells are then transferred to a medium containing unlabeled uridine (the "chase"). By monitoring the decay of the ¹³C-labeled RNA species over time, their half-lives can be determined. biorxiv.org This technique has been applied to measure the half-lives of both protein-coding messenger RNAs (mRNAs) and non-coding RNAs (ncRNAs). tandfonline.com Such studies have revealed that the half-lives of different RNA molecules can vary widely, from minutes to hours, reflecting their diverse regulatory roles. tandfonline.commdpi.com For example, mRNAs encoding regulatory proteins tend to have shorter half-lives than those encoding housekeeping proteins. tandfonline.com
Investigating Ribosomal RNA (rRNA) and Transfer RNA (tRNA) Biogenesis
The synthesis of ribosomal RNA (rRNA) and transfer RNA (tRNA) is a fundamental process for all living organisms, as these molecules are essential for protein synthesis. Stable isotope labeling with compounds like [2'-¹³C]uridine allows researchers to track the incorporation of uridine into newly synthesized RNA molecules. silantes.comsilantes.com This provides a dynamic view of rRNA and tRNA biogenesis, revealing the rates of their synthesis and turnover. nih.gov
By introducing [2'-¹³C]uridine to cells, researchers can monitor its incorporation into the RNA backbone. Subsequent analysis using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled RNA populations. nih.govacs.org This information is critical for understanding how cells regulate the production of ribosomes and tRNAs to meet the demands of protein synthesis under various physiological and pathological conditions. mdpi.com For instance, studies have shown that the extent of pseudouridylation, a modification of uridine, increases with the complexity of an organism and plays a role in stabilizing RNA structure and function. wikipedia.org
Characterization of Nucleoside Transport and Intracellular Trafficking
The movement of nucleosides like uridine across cell membranes is a tightly regulated process mediated by specific transporter proteins. [2'-¹³C]uridine is an invaluable tool for studying the function and kinetics of these transporters.
Functional Analysis of Equilibrative and Concentrative Nucleoside Transporters
There are two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). elifesciences.org ENTs facilitate the movement of nucleosides down their concentration gradient, while CNTs use the energy from ion gradients to transport nucleosides against their concentration gradient. elifesciences.org
Labeled uridine, including isotopically labeled forms, is frequently used in transport assays to characterize the activity of these transporters. nih.govturkjps.org For example, studies have used radiolabeled uridine to measure the uptake rates in cells expressing specific transporters, thereby determining their kinetic parameters such as Kₘ and Vₘₐₓ. nih.govnih.gov The use of [2'-¹³C]uridine, in conjunction with mass spectrometry, can provide a non-radioactive method to perform similar functional analyses. Research has demonstrated that both ENTs and CNTs can transport uridine, and their relative expression and activity can vary between different cell types and tissues. elte.hunih.gov
Table 1: Functional Characteristics of Nucleoside Transporters
| Transporter Family | Transport Mechanism | Energy Dependence | Uridine Transport |
|---|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | Facilitated diffusion | No | Yes |
| Concentrative Nucleoside Transporters (CNTs) | Secondary active transport | Yes (ion gradients) | Yes |
Subcellular Localization and Compartmentalization of Uridine Metabolism
Within the cell, uridine metabolism is not uniformly distributed but is compartmentalized within different organelles, such as the nucleus, mitochondria, and cytoplasm. hmdb.ca Tracing the fate of [2'-¹³C]uridine can help elucidate where specific metabolic conversions occur.
Once transported into the cell, uridine is phosphorylated to uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides. biorxiv.org This initial phosphorylation step is a key regulatory point in pyrimidine metabolism. elte.hu By analyzing the isotopic enrichment of uridine and its metabolites in different cellular fractions, researchers can map the subcellular localization of these pathways. For instance, understanding the distribution of uridine and its derivatives between the cytoplasm and mitochondria is crucial for dissecting their respective roles in energy metabolism and nucleic acid synthesis. hmdb.ca
Cellular and Organelle-Specific Metabolic Pathway Mapping
The use of stable isotope tracers like [2'-¹³C]uridine allows for the detailed mapping of metabolic pathways and their connectivity within specific cellular compartments.
Mitochondrial versus Cytosolic Contributions to Nucleotide Metabolism
Mitochondria and the cytosol have distinct and interconnected roles in nucleotide metabolism. The de novo synthesis of pyrimidine rings occurs in both the mitochondria and the cytosol. biorxiv.org Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, is located on the inner mitochondrial membrane and is linked to the electron transport chain. biorxiv.orgnih.gov
Pathway Branching and Connectivity within Complex Metabolic Networks
Metabolic pathways are not linear sequences of reactions but are highly branched and interconnected networks. kavrakilab.org [2'-¹³C]uridine, in combination with other isotopic tracers, can be used to unravel these complex connections. frontiersin.org For example, the ribose portion of uridine, which is labeled in [2'-¹³C]uridine, can be traced into various downstream pathways, including the pentose (B10789219) phosphate (B84403) pathway and glycolysis. northwestern.edu
By analyzing the distribution of the ¹³C label in a wide range of metabolites, a technique known as metabolomics, researchers can identify points of pathway branching and quantify the flux of metabolites through different routes. mdpi.comnih.gov This approach, often referred to as ¹³C metabolic flux analysis (¹³C-MFA), provides a systems-level view of cellular metabolism and can reveal how metabolic networks are rewired in response to genetic or environmental perturbations. researchgate.netshimadzu.comd-nb.info This detailed understanding of metabolic connectivity is essential for identifying potential drug targets and for the rational design of metabolic engineering strategies. researchgate.net
Advanced Computational Models for this compound Metabolic Flux Data
The raw mass spectrometry data from metabolic labeling experiments using this compound provide a snapshot of the isotopic enrichment in various metabolites. However, to translate this complex dataset into meaningful metabolic flux values, advanced computational models are essential. These models serve as the analytical engine for 13C-Metabolic Flux Analysis (13C-MFA), allowing researchers to quantify the rates of intracellular reactions. researchgate.net The core principle involves creating a mathematical representation of the cell's metabolic network and then using algorithms to find the flux distribution that best explains the experimentally measured isotopomer patterns. grafiati.com
When this compound is used as a tracer, it is primarily incorporated via the nucleotide salvage pathway. The labeled 2'-carbon on the ribose moiety of uridine is tracked as it flows into the intracellular uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP) pools. These activated uridine nucleotides are direct precursors for RNA synthesis and can also be converted to cytidine (B196190) nucleotides (CTP), thus extending the label into other essential pathways. creative-proteomics.com Computational models are critical for deconvoluting the label's progression through these interconnected and often bidirectional reactions.
Metabolic Network Reconstruction and Constraint-Based Modeling
The foundation of any metabolic flux analysis is a comprehensive and accurate metabolic network model. researchgate.net This process, known as metabolic network reconstruction, involves compiling all known biochemical reactions for a specific organism or cell type into a structured format. researchgate.net Each reaction's stoichiometry, substrates, products, and atom-mapping transitions are meticulously cataloged. mdpi.com For studies involving this compound, the network must include detailed representations of pyrimidine nucleotide metabolism, including both the de novo synthesis and salvage pathways, and their connections to central carbon metabolism and macromolecule synthesis. creative-proteomics.com
Once the network is reconstructed, it is converted into a mathematical model for constraint-based analysis. nih.gov This approach, most notably Flux Balance Analysis (FBA), uses the principle of mass conservation at a steady state, meaning the production rate of each internal metabolite equals its consumption rate. nih.gov This creates a system of linear equations where the fluxes are the unknown variables. The experimental data from this compound tracing—such as substrate uptake rates and product secretion rates—are applied as constraints, narrowing the range of possible flux distributions. researchgate.net
The integration of 13C labeling data provides powerful additional constraints that go beyond simple mass balance. mdpi.com By specifying that the labeled carbon from this compound enters specific reactions, the model can resolve fluxes with much higher precision than FBA alone. acs.org For example, the model would trace the 13C label from uridine uptake to its incorporation into the ribose component of the UTP pool and subsequently into RNA. This allows for the precise quantification of the pyrimidine salvage pathway's contribution to the total nucleotide pool relative to the de novo synthesis pathway, which would utilize unlabeled precursors from central metabolism in a typical experimental setup. biorxiv.org
Table 1: Key Components of a Metabolic Network Reconstruction for this compound Tracing
| Component | Description | Relevance to this compound |
| Reactions | A comprehensive list of all biochemical conversions, including stoichiometry and cofactors. | Includes uridine uptake, phosphorylation to UMP, UTP, and CTP, and incorporation into RNA. |
| Metabolites | All small molecules involved in the network, both as substrates and products. | Uridine, UMP, UDP, UTP, CTP, ribose-5-phosphate, etc. |
| Atom Transitions | Detailed mapping of how atoms from substrates are rearranged to form products. | Crucial for tracking the 13C label from the 2'-position of the uridine ribose into downstream metabolites. |
| Cellular Compartments | Defines the location of reactions and metabolites (e.g., cytoplasm, mitochondria). | Important for modeling transport between different parts of the cell. |
| Biomass Equation | A special reaction that represents the demands for cell growth, draining precursors like nucleotides. | Accounts for the flux of labeled UTP and CTP into RNA as part of cellular proliferation. |
Isotopomer Distribution Analysis (IDA) for Flux Quantification
Isotopomer Distribution Analysis (IDA) is the computational process of quantifying metabolic fluxes by fitting the labeling data from tracer experiments to a metabolic model. nih.gov An isotopomer is a molecule with a specific pattern of isotopic labeling (e.g., 13C at a particular carbon position). grafiati.com When cells are fed this compound, the label propagates through the metabolic network, leading to a unique mass isotopomer distribution (MID) for each metabolite. The MID is the relative abundance of molecules with a certain number of heavy isotopes (M+0, M+1, M+2, etc.). mdpi.com Analytical techniques like mass spectrometry measure these MIDs. creative-proteomics.com
The core of IDA is to computationally simulate these MIDs as a function of intracellular fluxes. grafiati.com The analysis starts with a set of initial flux estimates. Using the atom transitions defined in the network model, a set of balance equations for each isotopomer is solved to predict the theoretical MIDs of measured metabolites. These predicted MIDs are then compared to the experimentally measured MIDs. The difference between the simulated and experimental data is quantified, typically as a sum of squared residuals. biorxiv.org An optimization algorithm then iteratively adjusts the flux values to minimize this difference, until the model's predictions align closely with the experimental results. nih.gov
In the context of a this compound experiment, the analysis would focus on the MIDs of key metabolites in the pyrimidine pathway. For instance, UTP derived purely from the salvage of this compound would appear as an M+1 isotopomer (one 13C atom). In contrast, UTP synthesized de novo from unlabeled glucose would be M+0. If the cell uses both pathways, the measured UTP pool will contain a mixture of M+0 and M+1, and the ratio between them directly informs the relative activity of the two pathways. IDA extends this logic to the entire network, simultaneously fitting all measured MIDs to calculate a single, consistent set of fluxes. researchgate.netsemanticscholar.org
Table 2: Illustrative Mass Isotopomer Distribution (MID) Data for Uridine Triphosphate (UTP)
This table illustrates the type of data obtained from a hypothetical experiment where cells are supplied with this compound. The distribution reveals the contribution of the salvage pathway to the UTP pool.
| Mass Isotopomer | Relative Abundance (Control Condition) | Relative Abundance (Condition with Activated Salvage) |
| M+0 (Unlabeled) | 65% | 30% |
| M+1 (from this compound) | 35% | 70% |
| M+2 | < 0.1% | < 0.1% |
| M+3 | < 0.1% | < 0.1% |
| M+4 | < 0.1% | < 0.1% |
| M+5 | < 0.1% | < 0.1% |
Structural and Conformational Elucidation Via 2 13c Uridine Nmr Spectroscopy
Principles of ¹³C-NMR in Nucleoside and Nucleic Acid Structural Biology
Carbon-13 NMR spectroscopy offers a direct window into the carbon skeleton of molecules. bhu.ac.in In the context of nucleic acids, the chemical environment of each carbon atom is highly sensitive to the local conformation, making ¹³C-NMR an invaluable tool for structural analysis. bhu.ac.innih.gov The use of isotopically labeled compounds like [2'-¹³C]uridine is often necessary to overcome the low natural abundance of ¹³C and to simplify complex spectra. bhu.ac.innih.gov
Chemical Shift Perturbations and Structural Assignment
The ¹³C chemical shift, the position of a carbon signal in the NMR spectrum, is exquisitely sensitive to its electronic environment. bhu.ac.inlibretexts.org Alterations in the local structure of a nucleic acid, such as changes in sugar pucker, glycosidic torsion angle, or base pairing, will induce changes in the electron density around the ¹³C nucleus, resulting in a chemical shift perturbation (CSP). science.govresearchgate.net
For instance, a linear relationship has been observed between the electronegativity of the substituent at the 2'-position of uridine (B1682114) and the chemical shift of the C2' carbon. oup.com This sensitivity allows researchers to monitor conformational changes upon ligand binding, protein interaction, or changes in environmental conditions. researchgate.net The large chemical shift dispersion in ¹³C-NMR, typically spanning over 200 ppm, minimizes signal overlap, which is a common challenge in proton (¹H) NMR of large biomolecules. libretexts.org This allows for the clear distinction of individual carbon signals, aiding in the assignment and analysis of complex RNA structures. nih.govlibretexts.org
Scalar Coupling Constants ([¹³C-¹H] and [¹³C-¹³C]) as Conformational Reporters
Scalar or J-coupling arises from the interaction between nuclear spins mediated by bonding electrons. researchgate.net The magnitude of these couplings, measured in Hertz (Hz), is dependent on the number and type of intervening bonds, as well as the dihedral angles between the coupled nuclei. researchgate.netmiamioh.edu In the study of nucleic acids, both one-bond (¹J) and multiple-bond (ⁿJ, where n > 1) coupling constants are immensely informative.
The introduction of a ¹³C label at the 2'-position of uridine allows for the precise measurement of various scalar couplings, including:
One-bond ¹J(C2'-H2') coupling: This provides direct information about the hybridization and bonding at the C2' position.
Two-bond ²J(C2'-C1') and ²J(C2'-C3') couplings: These couplings are sensitive to the geometry around the C2' carbon.
Three-bond ³J(C2'-H1') and ³J(C2'-H3') couplings: These vicinal couplings are particularly valuable as they are directly related to the dihedral angles that define the ribose sugar pucker. acs.org
While uniform ¹³C labeling can introduce complex ¹³C-¹³C couplings that complicate spectra, site-specific labeling, as in [2'-¹³C]uridine, simplifies the analysis by introducing isolated spin systems. nih.govresearchgate.net These precisely measured coupling constants serve as critical restraints for building high-resolution models of nucleic acid structures. acs.orgnih.gov
Determining Ribose Puckering and Glycosidic Torsion Angles
The ribose ring is flexible and typically exists in a dynamic equilibrium between two major conformations: C3'-endo (North) and C2'-endo (South). acs.org The precise population of these states is critical for RNA function.
Quantitative Analysis of ¹³C2'-¹H1' and ¹³C2'-¹H3' Coupling Constants
The three-bond scalar coupling constants, specifically ³J(C2'-H1') and ³J(C2'-H3'), are powerful reporters of the ribose conformation. The magnitude of these couplings is directly dependent on the dihedral angles H1'-C1'-C2'-H2' and H3'-C3'-C2'-H2', respectively. By measuring these J-couplings, researchers can quantitatively determine the conformational equilibrium of the sugar ring. oup.comacs.org
For example, in a pure C3'-endo conformation, the H1'-C1'-C2'-H2' dihedral angle is approximately -115°, leading to a small ³J(H1',H2') coupling. Conversely, in a C2'-endo conformation, this angle is around -155°, resulting in a larger coupling constant. acs.org The observed coupling constant in solution is a population-weighted average of the values for the N and S conformers, allowing for the calculation of their relative populations. acs.org The introduction of the ¹³C label at the C2' position allows for the measurement of heteronuclear ³J(C-H) couplings, which provide complementary and often more precise conformational information. acs.org
Karplus-Type Relationships for Conformational Interpretation
The relationship between three-bond coupling constants (³J) and dihedral angles (θ) was first described by Martin Karplus. miamioh.edu The Karplus equation, in its general form, is a trigonometric function that correlates the magnitude of ³J to the cosine of the dihedral angle. miamioh.edumdpi.org
General Karplus Equation: J(θ) = A cos²(θ) + B cos(θ) + C
The parameters A, B, and C are empirically derived for specific molecular fragments and depend on factors like substituent electronegativity and bond lengths. miamioh.eduscispace.com For nucleic acids, specific Karplus equations have been parameterized for various homonuclear (³JHH) and heteronuclear (³JCH, ³JCC) couplings. mdpi.orgdiva-portal.org
By applying these Karplus-type relationships, the measured ³J(C2'-H1') and ³J(C2'-H3') values from [2'-¹³C]uridine-labeled RNA can be translated into specific dihedral angle constraints. scispace.com This information is crucial for defining the sugar pucker conformation with high accuracy. mdpi.orgdiva-portal.org For example, a relationship between ³J(C-H) and the torsion angle in uridine and related structures has been established, allowing for detailed conformational studies. scispace.com
Interactive Table: Typical Coupling Constants and Corresponding Ribose Conformations
| Coupling Constant | Typical Value (Hz) in C3'-endo | Typical Value (Hz) in C2'-endo | Primary Information Gained |
|---|---|---|---|
| ³J(H1'-H2') | ~1-2 | ~7-9 | Ribose Pucker Equilibrium acs.org |
| ³J(H3'-H4') | ~7-9 | ~1-2 | Ribose Pucker Equilibrium acs.org |
| ³J(C4-H1') | Small | Large | Glycosidic Torsion Angle (χ) |
| ³J(C2-H1') | Large | Small | Glycosidic Torsion Angle (χ) |
Investigating Conformational Dynamics and Flexibility in Solution
RNA molecules are not static entities but are highly dynamic, undergoing a wide range of motions that are essential for their function. nih.govbiorxiv.org These motions can range from fast local fluctuations to slower, large-scale conformational changes. nih.govbiorxiv.org Site-specific isotopic labels like [2'-¹³C]uridine are instrumental in characterizing these dynamic processes in solution using advanced NMR techniques.
NMR relaxation experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can detect and characterize transiently formed, low-population "excited states" that are often functionally important intermediates. nih.gov By incorporating a [2'-¹³C]uridine label, researchers can introduce an isolated NMR-active spin pair, which simplifies the analysis and enhances the sensitivity for detecting these minor conformational states. nih.govresearchgate.net These experiments can reveal kinetic and thermodynamic parameters of conformational exchange processes occurring on the microsecond to millisecond timescale, providing deep insights into RNA folding landscapes, ligand binding mechanisms, and catalytic cycles. nih.govbiorxiv.org The ability to probe these "invisible" conformational states is critical for a complete understanding of RNA's functional repertoire. nih.gov
Table of Compounds
| Compound Name |
|---|
| [2'-¹³C]uridine |
| Uridine |
| Adenosine |
| Guanosine |
| Cytidine (B196190) |
| Deoxyuridine |
| 2'-Deoxy-2'-azido-uridine |
| 2'-Deoxy-2'-amino-uridine |
| 2'-Deoxy-2'-chloro-uridine |
| 2'-Deoxy-2'-fluoro-uridine |
| Cordycepin (3'dAdo) |
| 3'-Deoxy-3'-amino-adenosine |
| 8-Aza-5'-adenosine monophosphate |
| 8-Aza-5'-guanosine monophosphate |
| β-Cyanuryl Ribose |
| β-Barbituryl Ribose |
| 6-Azauridine |
Time-Resolved NMR Spectroscopic Studies
Time-resolved NMR spectroscopy enables the study of molecular dynamics and kinetic processes over a wide range of timescales. nih.govcopernicus.org By monitoring the NMR signals of [2'-¹³C]uridine over time, it is possible to characterize conformational transitions and folding pathways of RNA molecules with atomic resolution. copernicus.orgpnas.org The chemical shift of the 2'-carbon is particularly informative for tracking changes in the sugar pucker, which often occur during dynamic events such as ligand binding or RNA folding. unl.edu
Techniques like ZZ-exchange spectroscopy can be employed with ¹³C-labeled nucleosides, such as 2'-O-methyl-[¹³C]uridine, to study transitions in large RNAs. nih.gov These experiments measure the exchange between different conformational states in equilibrium, providing insights into the kinetics of these processes. researchgate.net While direct time-resolved NMR studies specifically detailing the use of [2'-¹³C]uridine are not extensively documented in the reviewed literature, the principles of these methods are well-established for other labeled nucleotides. nih.govcopernicus.org The introduction of a ¹³C label at the 2'-position of uridine would be an ideal probe for such experiments, as the C2' chemical shift is a sensitive reporter on the C2'-endo and C3'-endo sugar pucker conformations that are central to RNA structural dynamics. unl.edu
The general approach for a non-reversible kinetic study involves triggering a reaction or conformational change and recording a series of one-dimensional NMR spectra. copernicus.org For reversible processes, two-dimensional exchange experiments can correlate the signals of the initial and final states. copernicus.org The use of a specific [2'-¹³C]uridine label would simplify the spectra and enhance the sensitivity for monitoring the dynamics at this specific site within a larger RNA molecule.
Effects of Solvent Environment and pH on Uridine Conformation
The conformation of uridine is influenced by its surrounding environment, including the solvent and the pH of the solution. ¹³C NMR spectroscopy is a valuable tool for observing these effects, as changes in the chemical shifts of the carbon atoms reflect alterations in the molecular structure and electronic distribution. cdnsciencepub.com
Solvent Environment:
The choice of solvent can significantly impact the ¹³C NMR spectrum of uridine, leading to changes in chemical shifts for all carbon atoms. cdnsciencepub.comscilit.com A study investigating the solvent effects on the ¹³C NMR spectrum of uridine in four different solvents—water (H₂O), dimethyl sulfoxide (B87167) (DMSO), pyridine (B92270), and a 1:1 mixture of pyridine and water—revealed specific interactions, particularly at the C2' position of the ribose moiety. cdnsciencepub.comresearchgate.net These solvent-induced shifts indicate that the conformation of the ribose sugar is sensitive to the solvent environment. cdnsciencepub.com For instance, a shift towards a lower field (deshielding) is generally observed in more acidic solvents that can form hydrogen bonds. cdnsciencepub.com
The following table summarizes the observed ¹³C chemical shifts for the 2'-carbon of uridine in different solvents, demonstrating the sensitivity of this position to the solvent environment.
| Solvent | ¹³C Chemical Shift of C2' (ppm) |
| Pyridine-d₅/D₂O (1:1) | 75.1 |
| Pyridine-d₅ | 74.8 |
| DMSO-d₆ | 73.9 |
| D₂O | 74.2 |
| Data sourced from a study on solvent effects on the ¹³C NMR spectra of uridine. The chemical shifts were originally reported relative to an external standard and have been compiled here for comparative purposes. cdnsciencepub.com |
These data illustrate that the chemical environment around the 2'-carbon, and thus its chemical shift, is modulated by the specific interactions with the solvent molecules. cdnsciencepub.com
pH Effects:
Probing Intermolecular Interactions Involving the Uridine Moiety
The specific labeling of uridine at the 2'-position with ¹³C provides a powerful tool for investigating intermolecular interactions with proteins and other ligands. The C2' chemical shift is sensitive to conformational changes in the ribose sugar that often accompany binding events. unl.edu
Nucleoside-Protein Binding and Conformational Changes
NMR spectroscopy is widely used to study the interactions between nucleosides or nucleotides and proteins. nih.gov Chemical shift perturbation (CSP) is a common method where changes in the chemical shifts of a labeled molecule are monitored upon the addition of a binding partner. bcm.edunih.gov These perturbations can be used to identify the binding site, determine the binding affinity, and characterize the conformational changes that occur upon complex formation. nih.govresearchgate.net
When [2'-¹³C]uridine is incorporated into an RNA molecule that binds to a protein, changes in the ¹³C chemical shift of the 2'-carbon can signal its involvement in the interaction. A significant change in the C2' chemical shift would suggest that the sugar conformation of that specific uridine residue is altered upon protein binding. unl.edu This could be due to direct contact with the protein or an allosteric change in the RNA structure. nih.gov The magnitude of the chemical shift change can also be used to titrate the binding interaction and determine the dissociation constant (Kd), particularly when the exchange between the free and bound states is fast on the NMR timescale (typically for Kd values weaker than ~3 µM). nih.gov
For example, in studies of uridine phosphorylase, which catalyzes the phosphorolysis of uridine, the enzyme undergoes conformational changes upon substrate binding. plos.org While the cited study used X-ray crystallography, incorporating [2'-¹³C]uridine into such a system for NMR analysis would allow for the direct observation of the sugar pucker dynamics in solution during the binding process. The principles of conformational selection and induced fit, where proteins may select a pre-existing conformation of a ligand or the ligand's conformation may be altered upon binding, can be investigated using these methods. arxiv.orgbiorxiv.org
Nucleic Acid-Ligand Interactions with Uridine Residues
The interaction of small molecule ligands with nucleic acids is crucial for the function of many drugs and for the regulation of biological processes by riboswitches. NMR spectroscopy is a primary tool for characterizing these interactions at atomic resolution. oup.com The incorporation of [2'-¹³C]uridine into an RNA target allows for the precise monitoring of the local environment of the uridine sugar upon ligand binding.
Chemical shift perturbation mapping can be applied here as well. Titrating a ligand into a solution of RNA containing [2'-¹³C]uridine and observing the ¹³C NMR spectrum would reveal which uridine residues are involved in the interaction. researchgate.net A change in the C2' chemical shift would indicate a ligand-induced conformational change in the sugar pucker of that residue. unl.edu This is particularly relevant for riboswitches, which often undergo significant structural rearrangements upon binding their target metabolite to regulate gene expression. oup.com
For instance, in a study of a deoxyguanosine-sensing riboswitch, NMR was used to detect the imino protons of uridine residues that become protected from solvent exchange upon ligand binding, indicating their involvement in the folded structure. oup.com While this study focused on proton NMR, the use of [2'-¹³C]uridine would provide complementary information on the sugar conformation at each uridine site. If a ligand binds in the vicinity of a uridine residue, it can induce a change in the local magnetic environment, leading to a perturbation of the C2' chemical shift even without a direct conformational change. researchgate.net These ligand-induced chemical shift perturbations are powerful reporters for mapping binding sites and studying the thermodynamics and kinetics of nucleic acid-ligand interactions. nih.gov
Integration of 2 13c Uridine Tracing with Advanced Analytical Platforms
Coupled Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique in metabolomics, offering high sensitivity and selectivity for the detection and quantification of a wide array of metabolites. nih.govupf.edu When coupled with [2'-13C]uridine tracing, LC-MS enables comprehensive profiling of labeled metabolites, providing insights into the metabolic fate of uridine (B1682114). The development of a single column-based set of methods allows for the simultaneous analysis of multiple pathways, including central carbon, amino acid, and nucleotide metabolism. wellcomeopenresearch.org
Metabolomics studies employing this compound can be broadly categorized into targeted and untargeted approaches.
Targeted analysis focuses on a predefined list of metabolites. This approach offers high sensitivity and quantitative accuracy for specific pathways of interest. For instance, a targeted analysis might quantify the incorporation of the 13C label from this compound into downstream metabolites of nucleotide synthesis, such as UMP, UDP, and UTP. This allows for the precise measurement of flux through these pathways. The combination of targeted isotopologue feature extraction with non-targeted routines enables the monitoring of known pathways and the discovery of new metabolic changes. frontiersin.org
Untargeted analysis , or metabolic profiling, aims to capture a global snapshot of all detectable metabolites in a biological sample. frontiersin.orgresearchgate.net This discovery-driven approach is particularly useful for identifying unexpected metabolic alterations and for generating new hypotheses. In the context of this compound tracing, untargeted analysis can reveal novel pathways and metabolic crosstalk that are impacted by uridine metabolism. The use of high-resolution mass spectrometry is crucial for untargeted analysis to distinguish between isotopologues and other metabolites with similar mass-to-charge ratios. frontiersin.orgresearchgate.net
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov By using isotopically labeled substrates like this compound, MFA can track the flow of atoms through metabolic networks. nih.govyuntsg.com
Quantitative fluxomics with this compound involves several key steps:
Isotopic Labeling Experiment : Cells or organisms are cultured in the presence of this compound.
Metabolite Extraction and Analysis : Metabolites are extracted and the isotopic labeling patterns of key intermediates are measured using LC-MS.
Computational Modeling : The experimental labeling data is used to constrain a computational model of cellular metabolism, which then calculates the intracellular metabolic fluxes. nih.gov
This approach provides a detailed, quantitative picture of cellular metabolism. For example, by tracing the 13C label from this compound into the ribose component of other nucleotides or into downstream catabolic products, researchers can quantify the rates of nucleotide salvage pathways and their contribution to central carbon metabolism. embopress.org The choice of the tracer is critical and significantly influences the precision of the estimated metabolic fluxes. nih.gov
Table 1: Key LC-MS Parameters for this compound Metabolomics
| Parameter | Description | Relevance to this compound Tracing |
| Chromatography | Reversed-phase chromatography is commonly used for separating polar metabolites like nucleotides. nih.gov | Ensures separation of uridine and its metabolites from other cellular components for accurate mass analysis. |
| Mass Spectrometry | High-resolution mass analyzers (e.g., Orbitrap, TOF) are essential for resolving isotopologues. nih.gov | Allows for the differentiation of the 13C-labeled species from their unlabeled counterparts and other isobaric interferences. |
| Ionization Mode | Electrospray ionization (ESI) in negative mode is often preferred for nucleotides due to their phosphate (B84403) groups. | Provides efficient ionization of uridine and its phosphorylated derivatives. |
| Data Analysis Software | Specialized software is used for peak picking, alignment, and isotopologue analysis. | Automates the complex data processing required to extract meaningful biological information from the raw data. |
Targeted and Untargeted Isotopologue Analysis
Multi-Dimensional NMR Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical tool that provides detailed structural and dynamic information about molecules. When used in conjunction with this compound labeling, multi-dimensional NMR techniques offer unique insights into the fate and function of uridine in biological systems.
Two-dimensional (2D) NMR experiments are particularly valuable for resolving spectral overlap and for establishing correlations between different nuclei.
[1H, 13C]-Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly bonded to 13C atoms. columbia.eduhmdb.ca In a this compound labeling study, the HSQC spectrum would show a cross-peak corresponding to the proton at the 2'-position of the ribose ring and the labeled 13C atom. This provides a specific and unambiguous signal to track the incorporation of the labeled uridine into larger molecules like RNA. hmdb.cabmrb.io The reliability of metabolite assignments is greatly increased by having multiple, distinct, and correlated chemical shifts. nih.gov
[1H, 13C]-Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is extremely useful for determining the connectivity of atoms within a molecule. columbia.edunih.gov For instance, after incorporation of this compound into an RNA molecule, an HMBC experiment could reveal correlations between the 2'-proton and neighboring carbon atoms, confirming the structural integrity of the nucleotide within the polymer.
A combination of these and other 2D NMR techniques can provide a nearly complete assignment of the 1H and 13C resonances of the molecule of interest. researchgate.net
NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions on a wide range of timescales, from picoseconds to seconds. By measuring the relaxation parameters of the 13C nucleus at the 2'-position of uridine, researchers can probe the dynamics of this part of the molecule.
This approach is particularly powerful for studying:
Molecular Dynamics : Changes in the flexibility of the ribose ring upon incorporation into RNA or upon binding of a protein can be monitored. nih.govnih.gov
Ligand Binding : The binding of drugs or other molecules to RNA can alter the local dynamics of the uridine nucleotide. These changes can be detected as alterations in the 13C relaxation rates, providing information about the binding site and the conformational changes induced by the ligand. nih.gov
The interpretation of NMR relaxation data can be complex, especially for flexible molecules, but it provides a level of detail about molecular dynamics that is difficult to obtain with other methods. d-nb.info
Table 2: Comparison of Advanced Analytical Platforms for this compound Tracing
| Platform | Strengths | Limitations | Primary Application with this compound |
| LC-MS | High sensitivity, high throughput, broad coverage of metabolites. nih.govmdpi.com | Limited structural information, potential for ion suppression. | Quantitative fluxomics, targeted and untargeted metabolomics. frontiersin.orgyuntsg.com |
| Multi-dimensional NMR | Detailed structural and dynamic information, non-destructive. nih.govnih.gov | Lower sensitivity, longer acquisition times, complex data analysis. | Structural assignment of labeled molecules, analysis of molecular dynamics and ligand binding. nih.govd-nb.info |
[1H, 13C]-HSQC and HMBC Experiments for Structural Assignments
Radiochemical Correlation with this compound Labeling Studies
While stable isotope labeling with 13C is a powerful technique, it can be complemented by traditional radiolabeling studies using isotopes such as tritium (B154650) (3H) or carbon-14 (B1195169) (14C). These studies often involve the synthesis of radiolabeled uridine analogues. researchgate.net The use of radioisotopes allows for extremely sensitive detection, making it possible to trace very small quantities of molecules.
Furthermore, the synthesis and application of radiolabeled compounds are integral to Positron Emission Tomography (PET) studies, a powerful in vivo imaging technique. acs.org While not directly related to this compound, the principles of radiolabeling and tracing are shared. For instance, the development of radiolabeled nucleoside analogs for PET imaging of tumor proliferation relies on similar biochemical pathways as the uptake and metabolism of uridine. snmjournals.org
The combination of stable isotope and radioisotope tracing methods, though technically demanding, can offer a synergistic approach to understanding the complex roles of uridine in cellular physiology and disease.
Complementary Use of Radiolabeled and Stable Isotope Tracers
The concurrent use of stable isotopes, such as in this compound, and radiolabeled tracers, like [³H]uridine or [¹⁴C]uridine, offers a powerful strategy for a comprehensive analysis of metabolic fluxes. nih.govnih.govnih.gov These two types of tracers, while both tracking the fate of molecules, provide distinct and complementary information. nih.gov Stable isotope tracing, particularly when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, excels at providing detailed positional information of the label within a molecule. nih.gov This allows for the precise elucidation of metabolic pathways and the relative contributions of different substrates to a particular product. nih.govmdpi.com For instance, using uniformly labeled [¹³C₅]uridine can demonstrate the incorporation of the ribose moiety into various downstream metabolites, confirming the utilization of uridine's carbon skeleton in processes like the pentose (B10789219) phosphate pathway (PPP) and the TCA cycle. nih.gov
On the other hand, radiolabeled tracers are renowned for their exceptional sensitivity, enabling the detection of very low levels of metabolic activity. nih.gov Techniques like liquid scintillation counting (LSC) can quantify the total uptake and incorporation of a radiolabeled nucleoside into macromolecules like RNA and DNA with high precision, even when the absolute amounts are minuscule. researchgate.netnih.gov This high sensitivity is particularly advantageous for studying processes with low turnover rates or in systems with limited sample material. nih.gov
| Tracer Type | Analytical Platform | Primary Information Gained | Key Advantages | Illustrative Research Application |
|---|---|---|---|---|
| [2'-¹³C]Uridine (Stable Isotope) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Positional isotope enrichment, metabolic pathway elucidation, relative flux analysis. nih.govnih.gov | High resolution, detailed pathway information, no radiation hazard. nih.govunl.edu | Mapping the flow of the ribose moiety from uridine into the pentose phosphate pathway and TCA cycle intermediates. nih.gov |
| [³H]Uridine or [¹⁴C]Uridine (Radiolabeled) | Liquid Scintillation Counting (LSC), Autoradiography | Total tracer uptake, incorporation into macromolecules (RNA/DNA), overall pathway activity. researchgate.netnih.gov | High sensitivity, ability to detect very low levels of incorporation. nih.govnih.gov | Quantifying the rate of RNA synthesis in response to a specific stimulus or in different cell types. revvity.com |
| Dual Labeling ([²'-¹³C]Uridine + Radiolabeled Uridine) | MS/NMR and LSC | Comprehensive metabolic map with both qualitative pathway details and quantitative flux rates. | Combines the high resolution of stable isotopes with the high sensitivity of radiotracers for a more complete metabolic picture. nih.govbiorxiv.org | Simultaneously determining the pathways of uridine metabolism and the absolute rate of its incorporation into RNA under varying physiological conditions. |
Comparative Analysis of Detection Sensitivities
A critical aspect of integrating [2'-¹³C]uridine tracing with analytical platforms is the detection sensitivity of the chosen method. The primary techniques for detecting stable and radiolabeled isotopes are mass spectrometry (MS) and liquid scintillation counting (LSC), respectively, each with its own characteristic sensitivity.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the detection of ¹³C-labeled compounds. nih.govresearchgate.netnih.gov The limit of detection (LOD) for nucleosides and their derivatives using modern LC-MS/MS systems can be in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, which translates to the femtomole (fmol) and even attomole (amol) levels on-column. uzh.chmdpi.com For instance, some methods report LODs for uridine and related compounds to be between 0.07 and 30.49 ng/mL. researchgate.net High-resolution mass spectrometry (HRMS) further enhances sensitivity, with some applications achieving detection limits below 1 ng/L for certain ¹³C-labeled analytes in complex matrices. uzh.ch
Liquid scintillation counting, the standard for quantifying beta-emitting radioisotopes like ³H and ¹⁴C, is also a highly sensitive technique. nih.gov Its sensitivity is often expressed in terms of disintegrations per minute (DPM) or Becquerels (Bq). For example, microplate scintillation counters can have a limit of detection of around 5 DPM, which can be significantly more sensitive than radioactivity flow detectors. researchgate.net In practical terms, LSC can detect quantities in the range of 10⁻¹⁴ to 10⁻¹⁸ grams of a radiolabeled substance. nih.gov For instance, studies using [³H]thymidine have reported detection limits of around 177 dpm/µg DNA. nih.gov Another study comparing accelerator mass spectrometry (AMS) with LSC for ¹⁴C-labeled atrazine (B1667683) found that while both are sensitive, AMS had a superior concentration detection limit (2.2 fmol/mL vs. 27 fmol/mL for LSC). ucanr.edu
| Analytical Platform | Tracer Type | Typical Limit of Detection (LOD) | Key Sensitivity Features |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | [2'-¹³C]Uridine | 0.05 to 30 ng/mL (fmol to amol on-column) nih.govuzh.chresearchgate.net | High chemical specificity, allows for detection of specific isotopologues in complex mixtures, high resolution. nih.govnih.gov |
| Liquid Scintillation Counting (LSC) | [³H]Uridine or [¹⁴C]Uridine | ~5 DPM; ~27 fmol/mL (for ¹⁴C-atrazine) researchgate.netucanr.edu | Extremely high absolute sensitivity, capable of detecting a very small number of radioactive decay events. nih.govnih.gov |
| Accelerator Mass Spectrometry (AMS) | ¹⁴C-labeled compounds | ~1-10 amol; ~2.2 fmol/mL (for ¹⁴C-atrazine) nih.govucanr.edu | Offers even greater sensitivity than LSC, allowing for the use of microdoses of radiolabeled compounds. nih.gov |
Future Directions and Emerging Research Avenues for 2 13c Uridine
Applications in Single-Cell and Spatial Metabolomics
The fields of single-cell and spatial metabolomics are rapidly evolving, aiming to overcome the limitations of traditional bulk analysis, which averages metabolic states across heterogeneous cell populations within a tissue. elifesciences.org The application of [2'-13C]uridine in these cutting-edge domains promises to reveal the metabolic intricacies of individual cells and their spatial organization.
Single-Cell Metabolomics: Metabolic heterogeneity within a single tissue or tumor is a critical factor in biological function and disease progression. elifesciences.org Single-cell metabolomics, often performed using advanced mass spectrometry techniques, seeks to characterize the metabolic profiles of individual cells. acs.org However, detecting low-abundance metabolites in the minute volume of a single cell presents a significant analytical challenge. acs.org
The use of this compound as a metabolic tracer can enhance the sensitivity and specificity of these analyses. By tracing the incorporation of the 13C label from uridine (B1682114) into downstream metabolites, researchers can quantify the activity of specific metabolic pathways, such as RNA synthesis or the hexosamine biosynthesis pathway, at the single-cell level. This approach has been successfully applied to study rare cell populations, like hematopoietic stem cells, where as few as 10,000 cells were sufficient for detailed metabolic profiling. elifesciences.org Future developments will aim to push this limit further, enabling dynamic metabolic flux analysis in individual cells sorted from complex tissues, providing a granular view of cellular decision-making and function.
Spatial Metabolomics: Spatial metabolomics adds a critical layer of information by mapping the distribution of metabolites within a tissue section, preserving the architectural context. nih.govnih.gov Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) allow for the visualization of metabolic landscapes. nih.gov Integrating this compound into spatial metabolomics workflows will enable spatially resolved flux analysis.
For instance, researchers could administer this compound and subsequently analyze tissue sections to map the regions with high rates of uridine uptake and metabolism. This could distinguish metabolically distinct zones within a tumor, such as the hypoxic core versus the proliferating edge, or identify specific metabolic signatures in different myofiber subtypes in skeletal muscle. nih.gov Recent studies have already used spatial metabolomics to identify distinct tumor- and stroma-specific metabolic subtypes in lung cancer, highlighting the potential of this approach. nih.gov A quantitative spatial metabolomics method using 13C-labeled yeast extract as an internal standard has demonstrated the ability to quantify hundreds of metabolites, enhancing the reliability of such spatial analyses. biorxiv.org Applying this quantitative approach with a specific tracer like this compound would allow for precise mapping of pyrimidine (B1678525) pathway activity in response to physiological or pathological stimuli.
Development of Advanced Bioinformatic Tools for Isotopic Data Analysis
The increasing complexity and volume of data generated from stable isotope tracing experiments necessitate the development of sophisticated bioinformatic tools. researchgate.net Analyzing data from this compound studies involves identifying the labeled compound and its downstream metabolites, correcting for natural isotope abundance, and quantifying the extent of label incorporation, all of which are significant computational challenges. researchgate.netuni-freiburg.de
Several open-source and commercial software packages have been developed to automate and streamline the analysis of isotope-labeled metabolomics data. researchgate.net These tools differ in their underlying algorithms for key steps like peak picking, isotopologue grouping, and statistical evaluation. researchgate.net The development of these tools has significantly accelerated the data analysis pipeline for stable isotope-based metabolomics. researchgate.net
Future advancements in bioinformatics will focus on:
Enhanced Automation and Accuracy: Improving algorithms for the automated detection and quantification of all isotopologues (different isotopic forms of a molecule) in untargeted metabolomics datasets.
Dynamic Labeling Analysis: Creating more robust tools for analyzing time-course isotopic labeling data, which provides critical information on the kinetics and directionality of metabolic reactions. uni-freiburg.de
Integration and Usability: Developing integrated platforms that combine data processing, statistical analysis, pathway mapping, and flux modeling into a single, user-friendly workflow. The availability of tools through platforms like Galaxy Europe aims to make these complex analyses more accessible to the broader research community. uni-freiburg.de
Handling Complexity: Improving software capabilities to model complex scenarios, such as contributions from multiple carbon sources to a single metabolite pool. embopress.org
Table 1: Selected Bioinformatic Tools for Isotopic Data Analysis
| Tool Name | Primary Function | Key Features | Reference(s) |
|---|---|---|---|
| X13CMS | Untargeted analysis of 13C-labeled datasets | Automated detection and quantification of isotopologues. | researchgate.net |
| geoRge | Detection of stable isotope labeling in LC/MS data | Finds 13C-enriched metabolites and provides a matrix of features. | researchgate.net |
| DIMet | Differential analysis of targeted isotopic data | Performs differential and time-series analyses on corrected labeling data. | uni-freiburg.de |
| DExSI | Quantitation of 13C-labelled metabolites from GC-MS data | Automated metabolite annotation, isotopomer abundance determination, and natural abundance correction. | nih.gov |
| 13CFLUX2 | High-performance 13C-metabolic flux analysis (MFA) | Supports multicore CPUs and clusters for large-scale investigations; uses FluxML language. | oup.com |
| INCA | Isotopomer network compartmental analysis | Performs both steady-state and non-stationary metabolic flux analysis; can handle multiple tracer experiments simultaneously. | vanderbilt.edu |
Integration with Multi-Omics Data for Systems-Level Understanding of Biological Processes
To gain a holistic understanding of complex biological systems, it is essential to integrate information from multiple molecular layers. nih.gov A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular function and disease. frontiersin.orgcmbio.io Metabolomic data derived from this compound tracing provides a dynamic functional readout of pathway activity, which is a crucial component of these systems-level analyses. nih.govfrontiersin.org
By integrating this compound flux data with other omics datasets, researchers can:
Validate Functional Consequences: Correlate changes in gene expression (transcriptomics) or protein levels (proteomics) with actual changes in metabolic pathway flux. For example, an observed upregulation of enzymes in the pyrimidine synthesis pathway can be functionally validated by demonstrating an increased flux from this compound into RNA or other downstream products.
Uncover Regulatory Mechanisms: Identify how genetic variations (genomics) or post-translational modifications of proteins (proteomics) regulate metabolic networks. This integrated approach can reveal the complex interplay between different biological layers. frontiersin.org
Build Predictive Models: Develop computational models that simulate how perturbations, such as disease or therapeutic interventions, propagate through the entire biological system. researchgate.net These models, informed by dynamic flux data from tracers like this compound, can help identify key regulatory nodes and potential therapeutic targets. nih.gov
Successful multi-omics integration has been applied to understand complex conditions like cardiovascular disease and post-acute sequelae of SARS-CoV-2 infection (PASC). frontiersin.orgresearchgate.net The future of research with this compound will increasingly involve its use within these larger multi-omics studies to provide critical functional context to static molecular snapshots, ultimately enabling a more complete and dynamic understanding of biological processes. frontiersin.org
Novel Experimental Designs for Complex Biological Systems Research
The study of complex biological systems requires innovative experimental designs that can effectively probe multiple interacting variables. douglas.co.uk The use of this compound can be enhanced by incorporating it into novel experimental frameworks that go beyond simple case-control comparisons.
Multivariate Designs: Biological processes are rarely influenced by a single factor. Multivariate experimental designs, such as factorial or central composite designs, allow researchers to systematically vary multiple factors simultaneously (e.g., nutrient availability, oxygen levels, drug concentrations). douglas.co.uk By combining these designs with this compound tracing, it becomes possible to map how metabolic fluxes through the pyrimidine pathway are affected by the interplay of different environmental or genetic perturbations. This approach is far more efficient and informative than traditional one-variable-at-a-time experiments for understanding complex interactions. douglas.co.uk
Time-Series and Dynamic Tracing: Many biological processes are highly dynamic. Interrupted time-series designs, which involve multiple measurements before and after an intervention, can reveal the temporal dynamics of metabolic reprogramming. bccampus.ca Applying this design to this compound studies would involve tracking the rate of label incorporation over time in response to a specific stimulus. This can provide insights into the speed and adaptation of metabolic pathways, distinguishing between rapid enzymatic regulation and slower, transcription-dependent changes.
Adaptive and Sequential Trials: In translational research, adaptive experimental designs, such as the Sequential Multiple Assignment Randomized Trial (SMART), allow for the modification of interventions based on intermediate results. c4tbh.org While more common in clinical trials, the principles can be adapted for preclinical studies. For example, an experiment could be designed where the dose or timing of a drug treatment is adjusted based on real-time metabolic flux measurements obtained using this compound, thereby optimizing the therapeutic strategy in a dynamic and responsive manner.
The development of novel experimental approaches, such as the "double L-scan" for two-photon absorption circular dichroism, demonstrates the continuous innovation in experimental methodology. mdpi.com Adopting and adapting such creative designs for metabolic research with tracers like this compound will be crucial for untangling the complexity of biological systems and accelerating discovery.
Q & A
Q. What are the key methodological considerations for synthesizing [2'-13C]uridine with high isotopic purity?
Synthesis of this compound requires precise enzymatic or chemical incorporation of the 13C isotope at the 2'-ribose position. A combined enzymatic and chemical approach (e.g., using phosphoramidite chemistry) ensures regioselective labeling . Isotopic purity (>98%) is validated via 13C NMR and mass spectrometry (MS), with baseline resolution of the 13C peak at δ ~73–75 ppm (ribose C2') . For regulatory compliance, provide a characterization checklist including 1H/13C NMR, HRMS, and isotopic enrichment data .
Q. How is this compound used to study nucleoside conformation via NMR?
The 13C label at the 2'-ribose position allows direct observation of ribose puckering and glycosidic bond dynamics. In 13C NMR, chemical shifts (e.g., δ 73.5 ppm for C2') correlate with substituent electronegativity and sugar conformation (C3'-endo vs. C2'-endo) . For example, a 0.5 ppm downfield shift in C2' indicates increased electronegativity at adjacent positions. Use 2D experiments (HSQC, HMBC) to resolve overlaps with metabolites like glucose .
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Extraction: Use cold methanol/water (80:20) to quench metabolism and extract nucleosides.
- Detection: LC-MS/MS with a C18 column and MRM transitions for m/z 245→113 (unlabeled) and 246→114 ([2'-13C]).
- Calibration: Include internal standards (e.g., [15N2]-uridine) to correct for ion suppression .
Advanced Research Questions
Q. How can this compound resolve contradictions in metabolic flux analysis (MFA) of RNA synthesis?
13C labeling patterns in RNA-derived nucleotides reflect flux through salvage vs. de novo pathways. For MFA:
Labeling: Administer this compound to cells and track incorporation into UTP/RNA via LC-MS or NMR.
Modeling: Use isotopomer spectral analysis to distinguish competing pathways (e.g., UTK1 vs. UCK2 kinase activity).
Troubleshooting: If data conflicts (e.g., unexpected 13C enrichment), validate isotopic steady-state assumptions or check for compartmentalized pools .
Q. What NMR strategies mitigate spectral overlap when studying this compound in complex biological samples?
In brain extracts or microbial cultures, the 5'-CH2 peak (δ 3.81 ppm, 1H) overlaps with α-glucose. Solutions:
Q. How do mutations in nucleoside transporters affect this compound binding kinetics?
Use 13C CP-MAS NMR to measure dissociation constants (Kd) and off-rates (koff):
Titration assays: Compete this compound with unlabeled substrate; fit intensity vs. concentration curves to estimate Kd .
Variable contact time CP-MAS: Simulate koff values (e.g., 300–400 s⁻¹ for WT NupC) using Monte Carlo methods.
Mutant analysis: Compare Kd trends (e.g., S142C: 3.1 mM vs. WT: 2.6 mM) to identify critical binding residues .
Data Interpretation & Experimental Design
Q. How to address discrepancies in reported 13C chemical shifts for this compound across studies?
Q. What controls are essential when using this compound in RNA turnover studies?
- Negative controls: Use RNA polymerase inhibitors (e.g., actinomycin D) to confirm incorporation is replication-dependent.
- Isotopic controls: Compare with [1'-13C]uridine to rule out position-specific artifacts.
- Degradation checks: Monitor 13C-lactate (via glycolysis) to assess uridine catabolism .
Integration with Other Isotopic Labels
Q. How to design dual-isotope experiments combining this compound and [15N2]uracil?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
